6-Methyl-1H-indazol-3-ol
Overview
Description
“6-Methyl-1H-indazol-3-ol” is a derivative of indazole . Indazole is a bicyclic compound, consisting of two nitrogen atoms and a benzene ring . It is a significant scaffold in medicinal chemistry, found in many pharmaceutical drugs .
Synthesis Analysis
The synthesis of indazoles has been explored extensively. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent . A Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .
Chemical Reactions Analysis
Indazole-containing compounds can undergo a variety of chemical reactions. For example, 1,3-dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes provide 3-alkyl/aryl-1H-indazoles .
Scientific Research Applications
Click Chemistry in Drug Discovery
"6-Methyl-1H-indazol-3-ol" may not be explicitly mentioned, but the foundational role of indazole structures in drug discovery is underscored by the application of click chemistry. This modular approach leverages reliable chemical transformations for applications ranging from lead finding to proteomics and DNA research. The copper(I)-catalyzed formation of 1,2,3-triazoles from azides and terminal acetylenes exemplifies a potent reaction, highlighting the bio-compatibility and specific interactions of triazole products with biological targets (Kolb & Sharpless, 2003).
Structural Analysis of Fluorinated Indazoles
Research on the structure of NH-indazoles, including 3-methyl-1H-indazole, through X-ray crystallography and magnetic resonance spectroscopy, provides insights into the supramolecular structure of these compounds. Such studies reveal the impact of fluorination on the supramolecular interactions and crystallization behaviors of indazoles, offering a foundation for designing indazole-based molecules with enhanced properties (Teichert et al., 2007).
Supramolecular Interactions of 1,2,3-Triazoles
The supramolecular chemistry of 1,2,3-triazoles, often synthesized via click chemistry, showcases the versatility of triazoles in forming diverse interactions. These interactions enable applications in coordination chemistry, anion recognition, and catalysis, underscoring the potential of triazole-functionalized indazoles in creating complex molecular architectures (Schulze & Schubert, 2014).
Antiproliferative Activity of Indenopyrazoles
Indenopyrazoles, related to the indazole family, exhibit promising antiproliferative activity towards human cancer cells. This activity underscores the potential of indazole derivatives in cancer therapy, highlighting the broader applicability of indazole structures in medicinal chemistry (Minegishi et al., 2015).
Antimicrobial Evaluation of Indazol-3-ols
Studies on the antimicrobial evaluation of indazol-3-ols demonstrate the influence of substituents on the antimicrobial activity. These findings contribute to the development of indazole-based antimicrobial agents, offering insights into the structural requirements for enhancing biological activity (Gopalakrishnan, Thanusu, & Kanagarajan, 2009).
Future Directions
properties
IUPAC Name |
6-methyl-1,2-dihydroindazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-2-3-6-7(4-5)9-10-8(6)11/h2-4H,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJGLOJSIXFHBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512873 | |
Record name | 6-Methyl-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80512873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1H-indazol-3-ol | |
CAS RN |
82722-05-2 | |
Record name | 6-Methyl-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80512873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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